molecular formula C10H13FN2O5 B8069274 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B8069274
M. Wt: 264.23 g/mol
InChI Key: ARKKGZQTGXJVKW-CWDGLZGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO-2433 13CD3, also known as (2’R)-2’-Deoxy-2’-fluoro-2’- (methyl-13C-d3)uridine, is a stable isotope-labeled compound. It is a derivative of uridine, a nucleoside that is a component of RNA. The compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the study of metabolic pathways and drug metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

RO-2433 13CD3 can be synthesized through multiple chemical synthesis methods. One common approach involves the synthesis of 14C-labeled compounds, followed by the use of deuterated reagents to introduce deuterium at specific positions. The carbon atom is then labeled as a 13C isotope .

Industrial Production Methods

The industrial production of RO-2433 13CD3 involves large-scale synthesis using similar methods as those used in laboratory settings. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

RO-2433 13CD3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted uridine analogs .

Scientific Research Applications

RO-2433 13CD3 has a wide range of scientific research applications, including:

Mechanism of Action

RO-2433 13CD3 exerts its effects by incorporating into RNA during transcription. The labeled nucleoside is recognized by RNA polymerase and incorporated into the growing RNA chain. The presence of the carbon-13 and deuterium labels allows researchers to track the nucleoside’s incorporation and subsequent metabolic transformations. The compound’s molecular targets include RNA polymerase and other enzymes involved in nucleoside metabolism .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1/i1+1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKKGZQTGXJVKW-CWDGLZGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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